4-Bromo-5-fluoro-2-propoxyaniline is an organic compound with the molecular formula . It is categorized as a derivative of aniline, characterized by the substitution of hydrogen atoms on the benzene ring with bromine, fluorine, and propoxy groups. This compound is significant in various scientific fields, particularly in organic synthesis and material science, due to its versatile chemical reactivity and potential applications in pharmaceuticals and agrochemicals.
The compound is typically synthesized through multi-step organic reactions, with methods such as the Suzuki–Miyaura coupling reaction being commonly employed. This reaction involves a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound, allowing for the introduction of the propoxy group onto the aromatic system.
4-Bromo-5-fluoro-2-propoxyaniline is classified under the following categories:
The synthesis of 4-Bromo-5-fluoro-2-propoxyaniline generally involves several key steps:
The synthesis often employs reagents such as:
Reaction conditions are critical, including temperature control and solvent choice, which can affect yield and purity.
The molecular structure of 4-Bromo-5-fluoro-2-propoxyaniline can be represented as follows:
CCCOC1=CC(=C(C=C1N)F)BrThis structure indicates a benzene ring substituted at specific positions with a bromine atom at position 4, a fluorine atom at position 5, and a propoxy group at position 2.
The structural data can be summarized in a table:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 248.09 g/mol |
| IUPAC Name | 4-bromo-5-fluoro-2-propoxyaniline |
| InChI Key | PTBAVHZGWBVINO-UHFFFAOYSA-N |
| Canonical SMILES | CCCOC1=CC(=C(C=C1N)F)Br |
4-Bromo-5-fluoro-2-propoxyaniline can undergo several types of chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 4-Bromo-5-fluoro-2-propoxyaniline varies based on its application. In biological contexts, it may interact with specific molecular targets like enzymes or receptors, potentially leading to inhibition or activation of biochemical pathways. The precise molecular interactions depend on the derivative formed from this compound and its intended use in medicinal chemistry.
4-Bromo-5-fluoro-2-propoxyaniline is typically characterized by:
Key chemical properties include:
Relevant data suggests that its reactivity profile makes it suitable for various synthetic applications.
4-Bromo-5-fluoro-2-propoxyaniline has several applications across different fields:
This compound's versatility makes it valuable across multiple scientific disciplines, highlighting its importance in both research and industrial applications.
Palladium-catalyzed cross-coupling reactions enable precise C–O bond formation for propoxy group introduction at the ortho-position of halogenated anilines. These methods leverage aryl halide precursors (e.g., 4-bromo-5-fluoro-2-iodoaniline) and propylboronic acid/esters under Pd(0) catalysis. The catalytic cycle comprises oxidative addition of the aryl halide, transmetalation with the propylboron species, and reductive elimination to form the C–O bond [3] [7].
Optimization focuses on substrate activation, base selection, and catalyst design. Key parameters include:
Table 1: Optimization Parameters for Suzuki–Miyaura Propoxylation
| Variable | Optimal Conditions | Impact on Yield |
|---|---|---|
| Boron Source | Propyl-B(pin) | 92% vs. 75% (B(OH)₂) |
| Base | Cs₂CO₃ | 95% (K₃PO₄: 88%) |
| Ligand (Pd(OAc)₂, 1 mol%) | SPhos | 97% (XPhos: 91%) |
| Solvent | Toluene/H₂O (4:1) | 94% (Dioxane: 82%) |
Ligands govern regioselectivity and catalyst stability by modulating steric and electronic properties:
Regioselective nitration precedes bromination/fluorination to install substituents at meta or para positions relative to the amine. For 4-bromo-5-fluoro-2-propoxyaniline, two dominant routes exist:
Route A: Directed Ortho-Metalation (DoM)-Assisted Nitration
Route B: Sequential Halogenation-Nitration
Protecting groups prevent undesired reactions during nitration, halogenation, or propoxylation:
Boc Protection: tert-Butoxycarbonyl group avoids electrophilic side reactions (deprotection: TFA/CH₂Cl₂) [1] [5].
Phenol/Alcohol Protection:
Strategic Example:
Solvents influence reaction kinetics, catalyst stability, and mass transfer:
Table 2: Solvent Effects on Suzuki–Miyaura Propoxylation
| Solvent System | Dielectric Constant | Reaction Rate (k, s⁻¹) | Byproduct Formation |
|---|---|---|---|
| Toluene/H₂O (4:1) | 2.4 (tol), 80 (H₂O) | 1.2 × 10⁻³ | <5% |
| Dioxane/H₂O (9:1) | 2.2 | 0.8 × 10⁻³ | 12% (debromination) |
| DMF | 38 | 1.5 × 10⁻³ | 20% (amide hydrolysis) |
| EtOH/H₂O (1:1) | 24 | 0.7 × 10⁻³ | 8% |
Solvent polarity also modulates competitive adsorption on Pd surfaces:
r = kKₐCₐ/(1 + KₐCₐ + KₛₒₗCₛₒₗ) Where KₛₒₗCₛₒₗ represents solvent adsorption competing with reactants [4].
CAS No.: 13836-70-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 108890-18-2
CAS No.: 371971-10-7